molecular formula C4H5F3 B072357 4,4,4-Trifluoro-1-butene CAS No. 1524-26-1

4,4,4-Trifluoro-1-butene

Cat. No. B072357
CAS RN: 1524-26-1
M. Wt: 110.08 g/mol
InChI Key: WCNKHTIPPVQEQW-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-butene is a chemical compound with the molecular formula C4H5F3 . It is also known by other names such as 1,1,1-Trifluorobutene-3 and 1-Butene,4,4,4-trifluoro . The compound has a molecular weight of 110.08 g/mol .


Molecular Structure Analysis

The molecular structure of 4,4,4-Trifluoro-1-butene consists of a butene backbone with three fluorine atoms attached to the terminal carbon . The compound has a total of 11 bonds, including 6 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond .


Physical And Chemical Properties Analysis

4,4,4-Trifluoro-1-butene has several computed properties. It has a molecular weight of 110.08 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 1 . The compound has an Exact Mass of 110.03433465 g/mol and a Monoisotopic Mass of 110.03433465 g/mol . It has a Topological Polar Surface Area of 0 Ų, a Heavy Atom Count of 7, and a Complexity of 61.8 .

Scientific Research Applications

Organic Synthesis

4,4,4-Trifluoro-1-butene can be used in organic synthesis . The presence of the trifluoro group can introduce unique properties to the synthesized compounds, such as increased stability, reactivity, or bioavailability.

Chemical Research

This compound is also used in chemical research . Researchers can study its properties, reactions with other compounds, and potential uses.

Pharmaceuticals

4,4,4-Trifluoro-1-butene may have applications in the pharmaceutical industry . The trifluoro group can enhance the pharmacokinetic properties of drug molecules, potentially improving their effectiveness.

Synthesis of NNO Ketoimines

4,4,4-Trifluoro-1-butene has been used in the synthesis of a series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction .

Extraction of Trivalent Lanthanides

This compound has been used in mixed-ligand chelate extraction of trivalent lanthanides . Lanthanides are used in a variety of applications, from catalysts to electronic devices.

Preparation of Ternary Lanthanide Complexes

4,4,4-Trifluoro-1-butene has been used as a ligand in the preparation of ternary lanthanide complexes . These complexes have potential applications in areas such as luminescent materials and magnetic materials.

properties

IUPAC Name

4,4,4-trifluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3/c1-2-3-4(5,6)7/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNKHTIPPVQEQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447083
Record name 4,4,4-trifluoro-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-1-butene

CAS RN

1524-26-1
Record name 4,4,4-trifluoro-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-Trifluoro-1-butene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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